molecular formula C14H25NO5 B12948674 Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate

Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B12948674
M. Wt: 287.35 g/mol
InChI Key: YFFMJGAVWORNIZ-AXFHLTTASA-N
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Description

Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled temperature and pressure conditions.

    Introduction of Functional Groups: The hydroxyl and amino groups are introduced through selective functionalization reactions. For instance, hydroxylation can be achieved using osmium tetroxide (OsO4) followed by reduction, while the amino group can be introduced via amination reactions.

    Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically done using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine.

    Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly when deprotected.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Various nucleophiles, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the study of reaction mechanisms and synthesis pathways.

    Biological Studies: Its derivatives are used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal an active amine, which can then interact with biological targets through hydrogen bonding, ionic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1S,3R,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate: Lacks the Boc protection, making it more reactive.

    Methyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylate: Contains a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the Boc-protected amino group provides stability during synthesis, while the hydroxyl group offers additional reactivity.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl (1S,3R,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11-/m0/s1

InChI Key

YFFMJGAVWORNIZ-AXFHLTTASA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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